molecular formula C10H9ClINO4 B130933 Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate CAS No. 143878-24-4

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate

Cat. No.: B130933
CAS No.: 143878-24-4
M. Wt: 369.54 g/mol
InChI Key: KHLJMCYDOCEJNR-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is a complex organic compound with the molecular formula C10H9ClINO4. This compound is notable for its unique structure, which includes an acetamido group, a chloro substituent, a hydroxy group, and an iodine atom attached to a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate typically involves multiple steps. One common method starts with the iodination of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. The iodination process can be carried out using reagents such as iodine and potassium iodide in the presence of an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperature and pressure conditions, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove the iodine or chlorine atoms, leading to different derivatives.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is used in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: Lacks the iodine atom, making it less reactive in certain halogenation reactions.

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains a methoxy group instead of a hydroxy group, altering its chemical reactivity and biological activity

Uniqueness

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is unique due to the presence of both chloro and iodo substituents, which provide distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research .

Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClINO4/c1-4(14)13-8-6(11)3-5(10(16)17-2)9(15)7(8)12/h3,15H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLJMCYDOCEJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1I)O)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClINO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452812
Record name Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143878-24-4
Record name Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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